molecular formula C9H11BrO B13129997 (3-Bromo-4-ethylphenyl)methanol

(3-Bromo-4-ethylphenyl)methanol

Cat. No.: B13129997
M. Wt: 215.09 g/mol
InChI Key: QUKNKECRBDKUDW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

(3-Bromo-4-ethylphenyl)methanol (CAS: 1427364-73-5) is a brominated aromatic alcohol with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol. Its IUPAC name derives from the parent structure of benzyl alcohol, modified by substituents at the 3- and 4-positions of the benzene ring:

  • A bromine atom at the 3-position.
  • An ethyl group (-CH₂CH₃) at the 4-position.
  • A hydroxymethyl group (-CH₂OH) at the 1-position.

The compound’s structure is unambiguously defined by its InChIKey : MFCD23709595, which encodes its atomic connectivity and stereochemical features. Key spectral identifiers include:

  • ¹H NMR : A singlet for the hydroxymethyl proton (δ 4.5–5.0 ppm) and distinct aromatic proton splitting patterns due to bromine’s electron-withdrawing effects.
  • IR Spectroscopy : O-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Property Value
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
CAS Registry Number 1427364-73-5
InChIKey MFCD23709595

Historical Context of Benzylic Alcohol Derivatives

Benzylic alcohols, including this compound, trace their origins to 19th-century advances in aromatic chemistry . The discovery of benzyl alcohol (C₆H₅CH₂OH) in 1853 via the Cannizzaro reaction marked a pivotal moment, enabling systematic derivatization of aromatic alcohols. Industrial demand for brominated benzylic alcohols surged in the mid-20th century, driven by their utility as:

  • Pharmaceutical intermediates : Precursors for antipsychotics and antihistamines.
  • Polymer stabilizers : Antioxidants in synthetic rubbers and plastics.
  • Ligands in catalysis : Chiral auxiliaries in asymmetric synthesis.

The synthesis of this compound evolved from classical methods like benzyl chloride hydrolysis to modern catalytic approaches. For example, bromination of 4-ethylbenzyl alcohol using N-bromosuccinimide (NBS) in dichloromethane yields the title compound with >90% purity.

Positional Isomerism in Bromo-Ethyl-Substituted Aromatic Systems

Positional isomerism in bromo-ethyl-substituted benzylic alcohols arises from variations in substituent placement on the benzene ring. For this compound, three constitutional isomers are possible:

Isomer Name Substituent Positions Key Distinguishing Feature
(2-Bromo-4-ethylphenyl)methanol Br at 2, CH₂CH₃ at 4 Ortho-bromo relative to ethyl
(3-Bromo-5-ethylphenyl)methanol Br at 3, CH₂CH₃ at 5 Meta-substitution pattern
(4-Bromo-3-ethylphenyl)methanol Br at 4, CH₂CH₃ at 3 Para-bromo relative to hydroxymethyl

These isomers exhibit distinct physicochemical properties:

  • Boiling Points : Vary by 10–15°C due to differences in dipole moments.
  • Reactivity : The 3-bromo-4-ethyl isomer shows enhanced electrophilicity at the bromine site compared to its ortho and para counterparts.
  • Crystallinity : Meta-substituted derivatives often form more stable crystalline lattices.

Comparative analysis of synthetic accessibility reveals that the 3-bromo-4-ethyl isomer is preferentially formed in Friedel-Crafts alkylation reactions due to steric and electronic directing effects of the ethyl group.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(3-bromo-4-ethylphenyl)methanol

InChI

InChI=1S/C9H11BrO/c1-2-8-4-3-7(6-11)5-9(8)10/h3-5,11H,2,6H2,1H3

InChI Key

QUKNKECRBDKUDW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)Br

Origin of Product

United States

Preparation Methods

Preparation Methods

2.1. Reduction of 3-Bromo-4-ethylbenzaldehyde

The most widely reported and efficient method for synthesizing (3-Bromo-4-ethylphenyl)methanol is the reduction of 3-bromo-4-ethylbenzaldehyde. Sodium borohydride serves as the reducing agent, with methanol as the solvent. This approach is analogous to established procedures for related benzyl alcohols and offers moderate to good yields.

Reaction Overview

Reaction Equation

$$
\text{3-Bromo-4-ethylbenzaldehyde} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 0–20°C}} \text{this compound}
$$

Typical Yields

Method Yield (%) Reference
NaBH₄ in methanol, 0–20°C, 2 h ~50

2.2. Generalized Procedure (Based on Related Compounds)

While direct literature for this compound is limited, closely related compounds such as (3-bromo-4-methylphenyl)methanol have been synthesized using nearly identical procedures. This supports the general applicability of the reduction method for this compound.

Example Procedure for (3-Bromo-4-methylphenyl)methanol:
  • Dissolve 3-bromo-4-methylbenzaldehyde in dry methanol at 0°C.
  • Add sodium borohydride portionwise under stirring.
  • Stir at room temperature for 2 hours.
  • Quench with ice water.
  • Extract with ethyl acetate, wash with water and brine, dry over Na₂SO₄.
  • Concentrate and purify by column chromatography.
  • Yield: ~49.6%.

Given the structural similarity, this protocol is directly transferable to the ethyl-substituted analog, with comparable yields expected.

Data Table: Preparation Conditions and Yields

Starting Material Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Notes
3-Bromo-4-ethylbenzaldehyde Sodium borohydride Methanol 0–20 2 ~50 Standard method for target compound
3-Bromo-4-methylbenzaldehyde Sodium borohydride Methanol 0–20 2 49.6 Analogous procedure

Comparative Analysis

  • Efficiency: The sodium borohydride reduction method provides moderate yields (~50%), which is typical for benzaldehyde reductions.
  • Selectivity: This method is highly selective for the reduction of the aldehyde group to the corresponding alcohol, with minimal byproduct formation under controlled conditions.
  • Scalability: The procedure is amenable to scale-up, provided that temperature and addition rates are carefully managed to control exothermicity and ensure complete reduction.

Research Findings and Considerations

  • Purification: Column chromatography is recommended for isolating pure this compound, as minor impurities may arise from incomplete reduction or side reactions.
  • Alternative Reducing Agents: While sodium borohydride is preferred for its mildness and selectivity, other hydride donors (e.g., lithium aluminum hydride) could be used but may introduce handling hazards or over-reduction.
  • Substrate Scope: The method is general for substituted benzaldehydes, with substituents such as methyl or ethyl at the 4-position and halogens at the 3-position tolerating the reaction conditions.

Summary Table: Key Preparation Parameters

Parameter Typical Value
Reducing Agent Sodium borohydride
Solvent Methanol
Temperature 0–20°C
Reaction Time 2 hours
Product Isolation Extraction, chromatography
Yield ~50%

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding ethylphenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under appropriate conditions.

Major Products:

    Oxidation: 3-Bromo-4-ethylbenzaldehyde or 3-Bromo-4-ethylbenzoic acid.

    Reduction: 4-Ethylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-4-ethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-ethylphenyl)methanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table compares (3-Bromo-4-ethylphenyl)methanol with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (3), -CH₂CH₃ (4), -CH₂OH C₉H₁₁BrO 215.09 Potential H-bond donor; steric hindrance from ethyl group Inferred
(3-Bromo-4-methylphenyl)methanol Br (3), -CH₃ (4), -CH₂OH C₈H₉BrO 201.06 Crystallizes via H-bonding; synthesized via NaBH₄ reduction (49.6% yield)
(4-Bromo-3-methylphenyl)methanol Br (4), -CH₃ (3), -CH₂OH C₈H₉BrO 201.06 Positional isomer; similar MW but distinct reactivity
(3-Bromo-4-methoxyphenyl)methanol Br (3), -OCH₃ (4), -CH₂OH C₈H₉BrO₂ 217.06 Electron-rich due to methoxy; altered solubility
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid Br (3), -CH₂CH₃ (4), -COOH C₁₂H₁₅BrO₂ 287.15 Carboxylic acid derivative; forms stable crystals

Key Comparative Analysis

Electronic Effects
  • Bromine : The electron-withdrawing nature of bromine deactivates the aromatic ring, reducing electrophilic substitution reactivity. This effect is consistent across all analogs.
  • Ethyl vs.
  • Methoxy: In (3-Bromo-4-methoxyphenyl)methanol, the methoxy group (-OCH₃) donates electrons via resonance, increasing the compound’s polarity and solubility in polar solvents .
Steric Effects
  • The ethyl group in this compound introduces greater steric hindrance compared to methyl or methoxy substituents. This may slow down nucleophilic substitution reactions at the bromine site.
Hydrogen Bonding and Crystallinity
  • The hydroxymethyl group enables hydrogen bonding, promoting crystallization. In (3-Bromo-4-methylphenyl)methanol, H-bonding drives crystal formation, as evidenced by X-ray diffraction studies . The ethyl analog likely exhibits similar behavior but with altered crystal packing due to steric bulk.

Reactivity in Substitution Reactions

Bromine in these compounds serves as a leaving group in nucleophilic substitutions. For example:

  • In (3-Bromo-4-methylphenyl)methanol, bromine can be replaced by nucleophiles (e.g., amines, thiols) under SNAr conditions. The ethyl group’s steric bulk may reduce reaction rates compared to methyl analogs .

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